molecular formula C10H9BrF3NOS B7679984 N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide

N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide

Cat. No. B7679984
M. Wt: 328.15 g/mol
InChI Key: XGTPCSRFXKHEEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide is a chemical compound that has attracted a lot of attention from the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including its ability to act as an inhibitor of certain enzymes, making it a valuable tool for researchers studying various biological processes. In

Scientific Research Applications

N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide has several potential applications in scientific research. One of the most promising areas of research involves using this compound as an inhibitor of certain enzymes. For example, it has been shown to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a key role in the metabolism of endocannabinoids. This makes it a valuable tool for researchers studying the endocannabinoid system and its role in various biological processes.

Mechanism of Action

The mechanism of action of N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide is not fully understood, but it is believed to act as a reversible inhibitor of certain enzymes, such as FAAH. By inhibiting these enzymes, this compound can increase the levels of certain endocannabinoids, which can have a range of effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide are still being studied, but it is believed to have a range of effects on the body. For example, it has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as chronic pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide in lab experiments is its ability to act as a potent inhibitor of certain enzymes. This makes it a valuable tool for researchers studying various biological processes. However, there are also some limitations to using this compound, such as its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research on N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide. One area of interest is exploring its potential as a treatment for various conditions, such as chronic pain and inflammation. Another area of research could involve studying its effects on other enzymes and biological processes. Additionally, there may be potential applications for this compound in fields such as drug discovery and development.

Synthesis Methods

The synthesis of N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide is a complex process that involves several steps. The first step involves the reaction of 2-bromo-5-(trifluoromethyl)aniline with methyl chloroacetate to produce N-(2-bromo-5-(trifluoromethyl)phenyl)-2-methylsulfanylacetamide. This intermediate is then reacted with ammonia to produce the final product, N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide.

properties

IUPAC Name

N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NOS/c1-17-5-9(16)15-8-4-6(10(12,13)14)2-3-7(8)11/h2-4H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTPCSRFXKHEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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